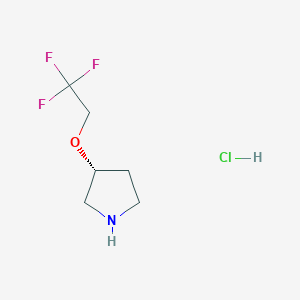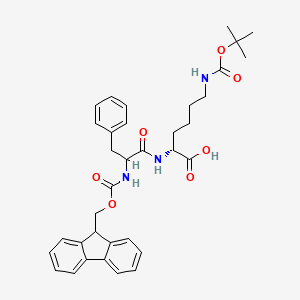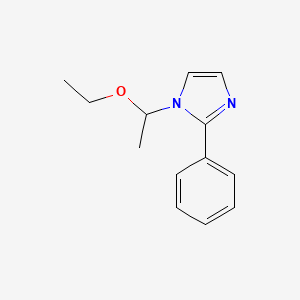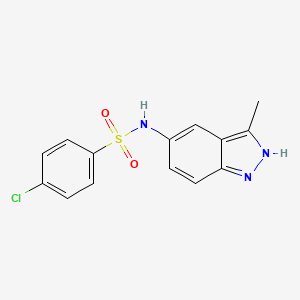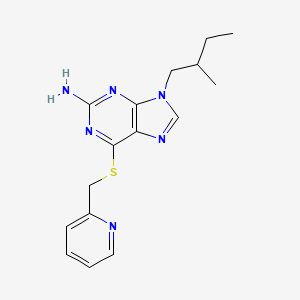
9-(2-Methylbutyl)-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Methylbutyl)-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine: is a synthetic organic compound belonging to the purine class. This compound is characterized by its unique structure, which includes a purine core substituted with a 2-methylbutyl group and a pyridin-2-ylmethylthio group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methylbutyl)-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Purine Core: Starting with a purine derivative, the 2-methylbutyl group is introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Thioether Formation: The pyridin-2-ylmethylthio group is introduced through a nucleophilic substitution reaction. This involves reacting the purine derivative with pyridin-2-ylmethylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Optimized Conditions: Use of catalysts to enhance reaction rates and selectivity, and optimization of temperature, pressure, and solvent systems to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
9-(2-Methylbutyl)-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioether group to a thiol.
Substitution: Nucleophilic substitution reactions at the purine core or the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride or potassium carbonate.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-(2-Methylbutyl)-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 9-(2-Methylbutyl)-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting replication and transcription processes. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
Allopurinol: Used to treat gout by inhibiting xanthine oxidase.
Uniqueness
9-(2-Methylbutyl)-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other purine analogs, the presence of the pyridin-2-ylmethylthio group may enhance its ability to interact with specific molecular targets, potentially leading to novel therapeutic applications.
Eigenschaften
CAS-Nummer |
56964-88-6 |
|---|---|
Molekularformel |
C16H20N6S |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
9-(2-methylbutyl)-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine |
InChI |
InChI=1S/C16H20N6S/c1-3-11(2)8-22-10-19-13-14(22)20-16(17)21-15(13)23-9-12-6-4-5-7-18-12/h4-7,10-11H,3,8-9H2,1-2H3,(H2,17,20,21) |
InChI-Schlüssel |
WCLIMBUMEQGCMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=CC=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


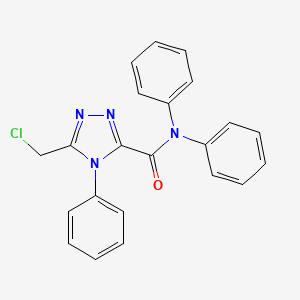
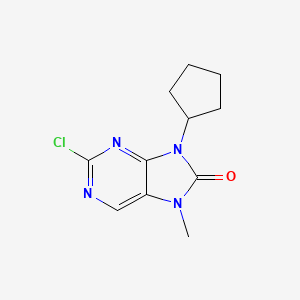
![6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9h-purine](/img/structure/B15217799.png)
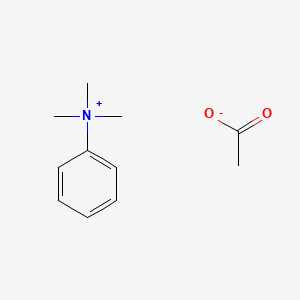
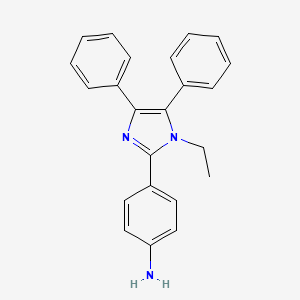
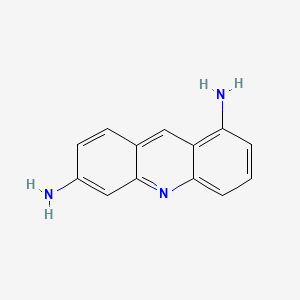
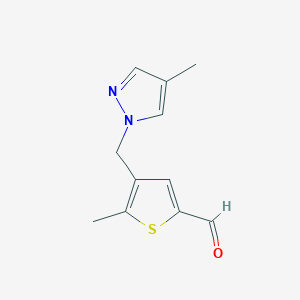
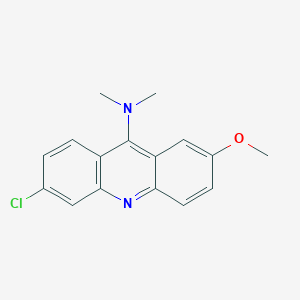
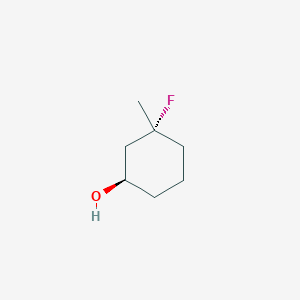
![2-{[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]amino}-2-oxoethyl acetate](/img/structure/B15217838.png)
